N-((5-(噻吩-3-基)吡啶-3-基)甲基)-1H-吲哚-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

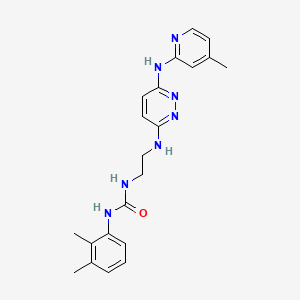

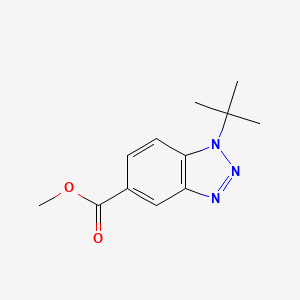

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, an indole ring, and a carboxamide group . It is a derivative of indole, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group . These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group, could affect its solubility, stability, and reactivity .科学研究应用

癌症研究

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 是一种相关化合物,因其在癌症治疗中的潜力而受到研究。它是一种选择性组蛋白脱乙酰酶 (HDAC) 抑制剂,靶向 HDAC 1-3 和 11,并显示出阻断癌细胞增殖和诱导细胞凋亡的希望。它已进入临床试验,以了解其抗癌特性 (Zhou et al., 2008)。

抗抑郁剂和促智剂

对结构与所要求化合物相似的 N'-[(1Z)-(取代芳香族)甲基亚甲基]吡啶-4-碳酰肼和 N-[3-氯-2-(取代芳香族)-4-氧代氮杂环丁烷-1-基]吡啶-4-甲酰胺的研究揭示了抗抑郁和促智活性。这些化合物在行为测试中显示出显着效果,表明它们作为中枢神经系统活性剂的潜力 (Thomas et al., 2016)。

四氢嘧啶衍生物的合成

N-(2-吡啶基)-6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺,一种具有像所要求化学物质一样的吡啶基团的化合物,被用作合成各种四氢嘧啶衍生物的关键中间体。这些衍生物在开发新的药理剂方面具有潜在应用 (Fadda et al., 2013)。

作为抑制剂的吡啶衍生物

对吡啶-2-甲醛硫代氨基甲腙的 3-和 5-氨基衍生物的研究证明了它们作为 CDP 还原酶活性和对 L1210 白血病细胞毒性的有效抑制剂。这些发现强调了吡啶衍生物在治疗应用中的重要性,尤其是在癌症治疗中 (Liu et al., 1996)。

毛细管电泳进行质量控制

一项研究重点关注非水性毛细管电泳,用于分离甲磺酸伊马替尼及其相关物质,包括具有吡啶基团的化合物,以进行质量控制。此方法对于确保药品的纯度和有效性至关重要 (Ye et al., 2012)。

成像剂的合成和评估

对结构与所要求化合物相关的吡啶氧基吡啶基吲哚甲酰胺的研究显示出对 5-HT2C 受体的亲和力很高。这些化合物,特别是具有高结合亲和力的化合物,被用于开发 PET 成像剂,突出了此类化合物在神经影像学中的应用 (Zeng et al., 2018)。

配位聚合物中的配体构象

一项研究调查了配体构象在含角二吡啶基配体的铜(II)和银(I)配位聚合物的结构多样性中的作用。这项研究与理解和设计具有特定性质的新材料相关 (Yeh et al., 2008)。

作用机制

Target of Action

The primary target of this compound is the Vascular endothelial growth factor receptor 2 (KDR) . KDR plays an essential role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis . It promotes proliferation, survival, migration, and differentiation of endothelial cells .

Mode of Action

The activation of KDR leads to several signaling cascades, including the activation of PLCG1, MAPK1/ERK2, MAPK3/ERK1, the MAP kinase signaling pathway, and the AKT1 signaling pathway . These activations result in the reorganization of the actin cytoskeleton and promote the proliferation, survival, migration, and differentiation of endothelial cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with angiogenesis and vascular development. The activation of KDR by the compound leads to the production of cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C . This results in the activation of several downstream effects, including the reorganization of the actin cytoskeleton and the promotion of endothelial cell proliferation, survival, migration, and differentiation .

Result of Action

The activation of KDR by the compound leads to several cellular effects. It promotes the proliferation, survival, migration, and differentiation of endothelial cells . This can lead to the regulation of angiogenesis, vascular development, and vascular permeability . .

安全和危害

未来方向

属性

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFIXCLZLNZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)

![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)